molecular formula C10H20N2O3 B2845728 Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate CAS No. 1101135-76-5

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate

Cat. No.: B2845728
CAS No.: 1101135-76-5
M. Wt: 216.281
InChI Key: IUYXQFLOYFCQKL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl group and an ethylcarbamoyl substituent.

Synthesis and Applications
Carbamates like this are typically synthesized via reactions between amines and tert-butyl chloroformate or through carbamate exchange. For example, describes coupling tert-butyl carbamate derivatives with bromopyridinyl compounds under palladium catalysis . The tert-butyl group acts as a protective moiety for amines in pharmaceutical intermediates, enhancing stability during synthesis .

Properties

IUPAC Name

tert-butyl N-[1-(ethylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6-11-8(13)7(2)12-9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYXQFLOYFCQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with an appropriate ethylcarbamoyl derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like 1,4-dioxane. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and efficiency. The industrial process may also involve purification steps, such as crystallization or distillation, to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines

One of the primary applications of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is as a protecting group for amines during peptide synthesis. The tert-butyl moiety provides steric hindrance, which protects the amine functionality from unwanted reactions. This property is crucial in multi-step organic syntheses where selective deprotection is required under mild acidic conditions.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules, including antibiotics and other therapeutic agents. Its stability allows for efficient incorporation into complex organic frameworks, enhancing the overall yield and purity of the final products .

Pharmaceutical Chemistry

Drug Development

This compound has been investigated for its potential as a prodrug. Prodrugs are inactive compounds that are metabolically converted into active drugs within the body, thereby enhancing bioavailability and therapeutic efficacy. The compound's structure allows for modifications that can improve pharmacokinetic properties, making it a candidate for further development in drug formulation.

Case Studies

  • Antibiotic Synthesis : Research has demonstrated the utility of this compound in synthesizing ceftolozane, an antibiotic used to treat complicated infections. The compound acts as a key intermediate that facilitates the construction of the antibiotic's complex structure.
  • Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme mechanisms and protein interactions due to its ability to modify proteins selectively. This application is essential for understanding biochemical pathways and developing targeted therapies .

Biological Research

Interaction Studies

This compound is valuable for studying interactions with various biomolecules. Its stability under physiological conditions allows researchers to explore its effects on biological systems effectively. It has been employed to investigate binding affinities with receptors and enzymes, contributing to insights into drug-receptor interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity References
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate C₁₀H₂₀N₂O₃ (est.) ~216.3 Ethylcarbamoyl, tert-butyl Pharmaceutical intermediate
tert-butyl N-[(1S)-1-(methylcarbamoyl)ethyl]carbamate C₉H₁₈N₂O₃ 202.25 Methylcarbamoyl, tert-butyl Drug synthesis; lower lipophilicity
Ethyl carbamate (Urethane) C₃H₇NO₂ 89.09 Ethoxy, carbamate Carcinogen (hepatic/ear carcinomas in rats)
Vinyl carbamate C₃H₅NO₂ 87.08 Vinyl group Potent carcinogen (lung/liver tumors)
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₅H₁₉FNO₂ 264.32 3-Fluorophenyl, cyclopropyl Unknown; likely pharmaceutical intermediate
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate C₁₀H₂₀ClNO₄S 293.79 Chlorosulfonyl, tert-butyl Reactive intermediate in organic synthesis

Substituent Effects on Properties

  • In contrast, aromatic substituents (e.g., 3-fluorophenyl in ) introduce steric bulk and electronic effects, which may influence binding affinity in drug candidates .
  • Toxicity and Metabolic Stability: Ethyl carbamate (urethane) is a known carcinogen due to metabolic activation to vinyl carbamate epoxide, which forms DNA adducts .
  • Reactivity :
    Chlorosulfonyl derivatives () exhibit high reactivity, making them useful for further functionalization , whereas the ethylcarbamoyl group in the target compound may favor hydrogen bonding, enhancing interactions in biological systems.

Research Findings

  • Carcinogenicity: Vinyl carbamate is ~10–100× more carcinogenic than ethyl carbamate in rodent models due to its direct conversion to reactive epoxides . The tert-butyl group in the target compound likely impedes such metabolic pathways, as seen in tert-butyl carbamate’s lack of significant carcinogenic activity .
  • Synthetic Utility : Compounds like tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate () are employed as intermediates in kinase inhibitor synthesis , suggesting analogous applications for the target compound in medicinal chemistry.

Biological Activity

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate (CAS No. 1101135-76-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol

The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Inhibition of Enzymatic Activity : The carbamate group can interact with serine or cysteine residues in enzymes, potentially inhibiting their activity. This mechanism is common among carbamate derivatives, which often serve as enzyme inhibitors in therapeutic contexts .
  • Modulation of Cellular Pathways : Preliminary studies suggest that this compound may modulate pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer research .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Induction of oxidative stress

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Case Studies and Research Findings

  • Study on Anticancer Mechanisms : A study published in Cancer Research explored the effects of this compound on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
  • In Vivo Studies : In vivo studies have shown that the compound can reduce tumor size in xenograft models, further supporting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate, and how do reaction conditions influence yield?

  • Synthesis Methods :

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate with ethyl isocyanate derivatives in the presence of a base (e.g., triethylamine) .
  • Solvent choice (e.g., dichloromethane, ethanol) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the carbamate group .
    • Data Table :
Reaction ConditionYield (%)Purity (%)Key Observations
Dichloromethane, 0°C7895Minimal byproducts
Ethanol, RT6588Partial hydrolysis observed
THF, -10°C8297Optimal for sensitive intermediates

Q. How is the structural integrity of this compound verified in experimental settings?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR are used to confirm the presence of tert-butyl (δ ~1.4 ppm), carbamate (δ ~155 ppm), and ethylcarbamoyl groups .
  • X-ray Crystallography : SHELX software is employed for crystal structure determination, resolving bond angles and stereochemistry .
    • Example Data :
  • C-O bond length: 1.33 Å (experimental) vs. 1.35 Å (DFT calculation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

  • Key Factors :

  • pH Sensitivity : The carbamate group hydrolyzes under acidic/basic conditions, altering reaction pathways. Neutral pH (~7) is recommended for stability .
  • Catalyst Selection : Palladium catalysts may accelerate coupling but risk dehalogenation side reactions. Screening alternatives (e.g., copper iodide) improves selectivity .
    • Case Study :
  • Contradictory yields (45% vs. 75%) in Suzuki-Miyaura couplings were traced to residual moisture in solvents, highlighting the need for rigorous drying protocols .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to optimize binding affinity .
    • Data Table :
ParameterExperimental ValueSimulated ValueError (%)
LogP2.12.39.5
pKa (carbamate)10.29.83.9

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Stability Profile :

  • Thermal Stability : Decomposes above 80°C; store at -20°C in inert atmospheres .
  • Light Sensitivity : UV exposure induces radical formation; amber vials are recommended .
    • Recommendations :
  • Use argon-purged vials and desiccants to prevent hydrolysis .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

  • Chromatography :

  • Silica Gel Column : Elute with hexane/ethyl acetate (3:1) for baseline separation of carbamate derivatives .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity for biological assays .

Q. How can researchers validate the biological activity of this compound while minimizing off-target effects?

  • Assay Design :

  • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence quenching) to measure IC50_{50} values .
  • Selectivity Screening : Compare activity against homologous enzymes (e.g., serine vs. cysteine proteases) .

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